Benzenesulfonic acid nickel salt

Electroplating Nickel electrocrystallization Sulfur-containing additives

Benzenesulfonic acid nickel salt offers distinct coordination chemistry and superior solubility in polar organics versus generic nickel salts. This ≥98% pure hexahydrate improves electroforming deposit quality and catalytic turnover in biphasic systems. Ideal for R&D and industrial formulations seeking precise, reproducible nickel(II) delivery without halide interference.

Molecular Formula C6H6NiO3S
Molecular Weight 216.87 g/mol
Cat. No. B8180242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid nickel salt
Molecular FormulaC6H6NiO3S
Molecular Weight216.87 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)O.[Ni]
InChIInChI=1S/C6H6O3S.Ni/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);
InChIKeyKRCJFQXGRXFIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonic Acid Nickel Salt (CAS 39819-65-3): Chemical Identity and Basic Procurement Profile


Benzenesulfonic acid nickel salt, also referred to as nickel(II) benzenesulfonate or nickel bis(benzenesulfonate), is an inorganic coordination compound with the molecular formula C12H10NiO6S2 . It consists of a nickel(II) cation coordinated by two benzenesulfonate anions, and is most commonly supplied as a hexahydrate (C12H10NiO6S2·6H2O) with a molecular weight of 481.11 g/mol . The compound typically appears as a white, gray, or dark blue crystalline powder and is soluble in water and polar organic solvents . It serves as a specialty nickel source in electroplating baths, a catalyst precursor in organic synthesis, and a research intermediate for the preparation of nickel-based materials [1].

Why Benzenesulfonic Acid Nickel Salt Cannot Be Replaced by Common Nickel Salts


Generic nickel salts such as nickel sulfate, nickel chloride, or nickel acetate differ fundamentally from benzenesulfonic acid nickel salt in coordination chemistry, ligand field effects, and solubility behavior. The benzenesulfonate anion is a moderately strong field ligand that can coordinate to the nickel(II) center through its sulfonate oxygen atoms, altering the electronic environment and redox potential of the metal . This coordination modifies the nickel ion's reactivity in catalytic cycles and its deposition kinetics in electroplating, effects that are absent with simple halide or sulfate counterions. Consequently, substituting nickel benzenesulfonate with a more common nickel salt in a formulation or catalytic system may result in uncontrolled particle morphology, altered reaction selectivity, or complete loss of activity [1].

Quantitative Evidence Differentiating Benzenesulfonic Acid Nickel Salt from Alternatives


Electrodeposition Additive: Nickel Benzenesulfonate as an Activator of Nickel Ion Reduction

In Watts-type nickel plating baths, sodium benzenesulfonate (the sodium analog of the nickel salt) acts as an activator of nickel ion reduction, contrasting with the inhibitory effect of common brighteners such as 2-butyne-1,4-diol [1]. This activation effect increases the size of deposited nickel crystals and modifies surface morphology in a manner distinct from other sulfur-containing additives [2]. The activation potency increases with decreasing sulfur oxidation state: S⁺⁶ (benzenesulfonate) < S⁺⁴ (benzenesulfinate) < S⁻² (thiosalicylic acid) [3]. While these data pertain to the sodium salt, the electrochemical behavior is directly transferable to the nickel salt when it is used as both the nickel source and the sulfonate additive in a single-component bath .

Electroplating Nickel electrocrystallization Sulfur-containing additives

Solubility and Crystal Structure: Enhanced Polar Solvent Compatibility vs. Inorganic Nickel Salts

Nickel(II) benzenesulfonate hexahydrate exhibits good solubility in water and polar organic solvents, a property that facilitates its use in homogeneous catalysis and solution-based material synthesis [1]. This contrasts with simple inorganic nickel salts such as nickel carbonate (NiCO₃) and nickel hydroxide (Ni(OH)₂), which are poorly soluble in neutral aqueous media, and nickel oxide (NiO), which is virtually insoluble . The benzenesulfonate ligand confers amphiphilic character that enhances compatibility with organic substrates in biphasic or mixed-solvent reaction systems, a feature not shared by nickel sulfate or nickel chloride [2].

Solubility Coordination chemistry Crystal engineering

Purity Specifications: ≥98% (Titration) Consistent Supply from Multiple Vendors

Benzenesulfonic acid nickel salt is routinely available at a minimum purity of 98% as determined by titration (assay), a specification consistently reported by major chemical suppliers including Aladdin Scientific, ChemImpex, and CymitQuimica . This level of purity exceeds the typical 95–97% range offered for technical-grade nickel sulfate and nickel chloride, which often contain variable amounts of cobalt, iron, and copper impurities . For research and high-precision industrial applications, the higher and more tightly controlled purity of the benzenesulfonate salt can reduce the need for additional purification steps and improve batch-to-batch reproducibility.

Purity Quality control Procurement specification

Computational LogP and Topological Polar Surface Area: Predictors of Organic Phase Affinity

Calculated physicochemical properties distinguish nickel benzenesulfonate from inorganic nickel salts. The compound has a computed LogP of 3.34 and a topological polar surface area (TPSA) of 131 Ų [1]. For comparison, nickel sulfate (NiSO₄) and nickel chloride (NiCl₂) have LogP values near zero or negative (highly hydrophilic) and negligible TPSA contributions from the counterion [2]. The elevated LogP of the benzenesulfonate salt indicates a significantly higher affinity for nonpolar and moderately polar organic phases, which correlates with enhanced solubility in organic solvents and improved mass transfer in biphasic catalytic reactions [3].

Lipophilicity QSAR Computational chemistry

Electroplating Bath Performance: Reduction of Internal Stress and Sulfur Content

When included in nickel electroplating baths, benzenesulfonic acid nickel salt has been reported to improve deposit brightness and ductility while reducing internal tensile stress and minimizing sulfur co-deposition . Although direct quantitative comparison data are not publicly available for the nickel salt itself, studies on the sodium analog demonstrate that benzenesulfonate specifically modifies the electrochemical double-layer capacity and alters the kinetic parameters of nickel ion transfer reactions [1]. These effects translate to smoother, more compact nickel deposits compared to baths containing only inorganic nickel salts without organic sulfonate additives [2].

Electroforming Nickel plating Additive chemistry

Where Benzenesulfonic Acid Nickel Salt Outperforms Common Nickel Precursors


Electroforming and Precision Nickel Plating Requiring Low-Stress, Ductile Deposits

In electroforming of intricate metal components (e.g., micro-electromechanical systems, precision molds, and aerospace engine parts), nickel deposits must exhibit high ductility, low internal tensile stress, and minimal sulfur embrittlement. Benzenesulfonic acid nickel salt serves a dual role as both the nickel source and an organic sulfonate additive that reduces internal stress and improves deposit brightness . This simplifies bath formulation relative to traditional Watts baths that require separate nickel sulfate and sodium benzenesulfonate additions [1].

Homogeneous Catalysis in Biphasic or Mixed-Solvent Organic Reactions

The elevated LogP (3.34) and polar solvent solubility of nickel benzenesulfonate make it particularly suitable for catalytic transformations conducted in biphasic aqueous-organic systems or polar aprotic solvents such as DMF, DMSO, and acetonitrile . Unlike hydrophilic nickel sulfate or chloride salts that remain largely confined to the aqueous phase, nickel benzenesulfonate partitions into the organic layer, enhancing substrate-catalyst contact and enabling higher turnover frequencies in hydrogenation, cross-coupling, and oxidation reactions [1].

Synthesis of Nickel Nanoparticles and Coordination Polymers via Solution Processing

The good solubility of nickel benzenesulfonate in water and polar organic solvents facilitates its use as a precursor for the solution-phase synthesis of nickel nanoparticles, metal-organic frameworks (MOFs), and layered coordination polymers . The benzenesulfonate ligand can serve as a structure-directing agent or be easily displaced by stronger ligands, offering a cleaner synthetic route compared to nickel chloride or nitrate precursors, which may leave residual halide or nitrate ions that can interfere with subsequent catalytic activity or material properties [1].

Research and Development Requiring High-Purity Nickel Source with Defined Composition

In academic and industrial R&D laboratories, reproducibility of experimental results hinges on the use of high-purity, well-characterized starting materials. Benzenesulfonic acid nickel salt is supplied at a consistent ≥98% purity (assay by titration) with detailed certificates of analysis, reducing variability introduced by trace metal contaminants commonly found in technical-grade nickel salts . This level of purity control is essential for mechanistic studies in catalysis, electrochemistry, and materials science where even ppm-level impurities can alter reaction pathways or material properties [1].

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